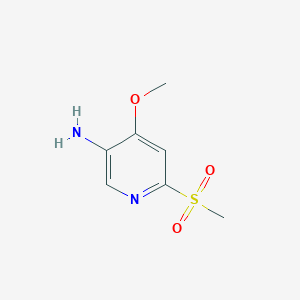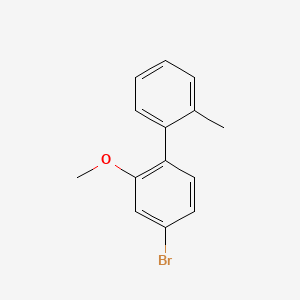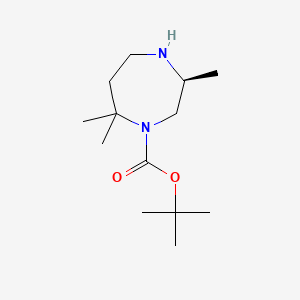
6-Bromo-2-fluoro-3-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-fluoro-3-(methylthio)pyridine is a heterocyclic organic compound that contains a bromine, a fluorine, and a methylthio group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(methylthio)pyridine can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-3-(methylthio)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-fluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the pyridine ring or the halogen atoms.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced pyridine derivatives and dehalogenated compounds.
Aplicaciones Científicas De Investigación
6-Bromo-2-fluoro-3-(methylthio)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for target identification.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-fluoro-3-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the methylthio group can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-fluoro-2-methylpyridine: Similar structure but lacks the methylthio group.
2-Fluoro-3-(methylthio)pyridine: Similar structure but lacks the bromine atom.
Uniqueness
6-Bromo-2-fluoro-3-(methylthio)pyridine is unique due to the combination of bromine, fluorine, and methylthio substituents on the pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C6H5BrFNS |
|---|---|
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
6-bromo-2-fluoro-3-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5BrFNS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Clave InChI |
LVSIGAQPILXFMM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(N=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)





![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)


![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)

![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
